molecular formula C7H8F3N3 B1461172 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 725699-19-4

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1461172
CAS RN: 725699-19-4
M. Wt: 191.15 g/mol
InChI Key: YIPHHUWPOZZPOU-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound that has been studied in the context of various chemical reactions . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activity .


Synthesis Analysis

The synthesis of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The compound has been involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely recognized as powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, melting point data can be obtained through thermal analysis .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its trifluoromethyl group and pyrazolopyrimidine core are particularly useful in constructing molecules with potential biological activities. For instance, derivatives of this compound have been synthesized with promising antimicrobial properties .

Development of Pharmaceutical Agents

The pyrazolopyrimidine scaffold is integral to several pharmaceutical agents. Its modification can lead to the development of new therapeutic drugs with antiviral, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group enhances the molecule’s lipophilicity, potentially improving its pharmacokinetic properties .

Agricultural Chemicals

Researchers have explored the use of this compound in the design of novel agricultural chemicals. Its structural framework allows for the creation of compounds with insecticidal and fungicidal activities, which could lead to safer and more effective pesticides .

Material Science

In material science, the compound’s unique structure could be utilized to create new materials with desirable properties such as increased thermal stability or specific electronic characteristics. Its ability to form stable heterocyclic rings makes it a candidate for advanced material synthesis .

Photophysical Research

The compound’s photophysical properties are of interest in the field of photochemistry. It can be used to study energy transfer processes or to develop new photoluminescent materials, potentially contributing to advancements in optical devices .

Organic Synthesis Methodology

As an organic synthesis building block, this compound is used to develop new synthetic methodologies. Its reactivity allows chemists to construct complex molecules more efficiently, which is crucial for the advancement of synthetic organic chemistry .

Mechanism of Action

Target of Action

The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Biochemical Pathways

The compound affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential for DNA replication and RNA synthesis . By affecting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .

Pharmacokinetics

The trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution .

Result of Action

The molecular and cellular effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine’s action primarily involve the disruption of cell cycle progression, potentially leading to cell death . By inhibiting CDK2, the compound can induce cell cycle arrest, disrupting the normal proliferation of cells . This can be particularly effective against cancer cells, which often exhibit rapid and uncontrolled cell division .

Action Environment

The action, efficacy, and stability of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics .

Future Directions

The future directions for “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological activity. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders . Additionally, the compound could be studied for its potential anticancer activity .

properties

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h2,4-5,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPHHUWPOZZPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=NN2C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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